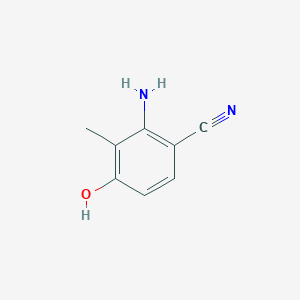

2-Amino-4-hydroxy-3-methylbenzonitrile

Overview

Description

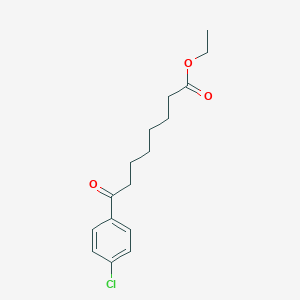

“2-Amino-4-hydroxy-3-methylbenzonitrile” is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

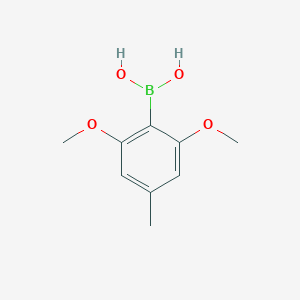

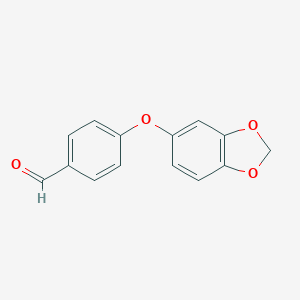

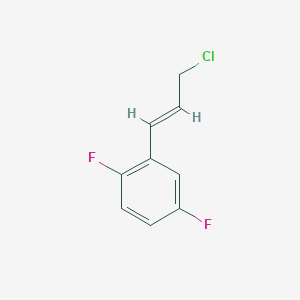

The molecular structure of “2-Amino-4-hydroxy-3-methylbenzonitrile” consists of a benzene ring with an amino group (NH2), a hydroxy group (OH), and a methyl group (CH3) attached to it, along with a nitrile group (CN) .Physical And Chemical Properties Analysis

“2-Amino-4-hydroxy-3-methylbenzonitrile” has physical and chemical properties typical of a compound with its molecular structure. It has a molecular weight of 148.16 g/mol .Scientific Research Applications

Chemistry and Biological Activities of Similar Compounds

Research on compounds structurally related to 2-Amino-4-hydroxy-3-methylbenzonitrile, such as mimosine and various parabens, has shown a wide array of chemical and biological activities. These activities include antimicrobial properties, environmental persistence, and potential for endocrine disruption. For instance, parabens, which share a hydroxybenzoic acid moiety with the compound of interest, are widely used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs due to their antimicrobial properties. However, their environmental persistence and potential for endocrine disruption have raised concerns (Haman et al., 2015).

Applications in Advanced Oxidation Processes

Compounds structurally related to 2-Amino-4-hydroxy-3-methylbenzonitrile have been investigated for their roles in advanced oxidation processes (AOPs), highlighting their potential utility in environmental remediation. For example, the degradation pathways, by-products, and biotoxicity of acetaminophen in AOPs have been extensively studied, suggesting the relevance of understanding the chemical behavior of similar compounds in environmental contexts (Qutob et al., 2022).

Role in Catalysis and Material Science

The review on ionic liquid-based catalysts for CO2 conversion into quinazoline-2,4(1H,3H)-diones discusses the critical role of catalysts, including those derived from aminobenzonitriles, in carbon capture and utilization strategies. This research points to the significance of understanding the catalytic mechanisms of compounds like 2-Amino-4-hydroxy-3-methylbenzonitrile for developing novel solutions to environmental challenges (Zhang et al., 2023).

Antimicrobial Potential and Health Implications

Chitosan and its derivatives, similar in function to the compound of interest due to their antimicrobial properties, have been reviewed for their potential in various applications, including food preservation and pharmaceutical formulations. This literature highlights the importance of chemical modifications to enhance the antimicrobial effectiveness and specificity of such compounds (Raafat & Sahl, 2009).

properties

IUPAC Name |

2-amino-4-hydroxy-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-7(11)3-2-6(4-9)8(5)10/h2-3,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRYGFSYGXKOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10541499 | |

| Record name | 2-Amino-4-hydroxy-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-hydroxy-3-methylbenzonitrile | |

CAS RN |

102569-26-6 | |

| Record name | 2-Amino-4-hydroxy-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B169894.png)